molecular formula C12H16N2O2 B1482292 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propanoic acid CAS No. 2098071-09-9

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propanoic acid

Cat. No. B1482292
M. Wt: 220.27 g/mol
InChI Key: WCOZYXVTYHZUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)propanoic acid, or DCPP, is an organic compound belonging to the pyrazole family of compounds. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms, one nitrogen atom and one oxygen atom. DCPP is an important class of pyrazole derivatives that have been extensively studied due to their versatile applications in organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

DCPP has been widely studied as a potential drug target due to its anti-inflammatory, anti-bacterial, and anti-fungal properties. It has been used as a synthetic intermediate in the preparation of various pharmaceuticals, including anti-cancer drugs, anti-bacterial agents, and anti-inflammatory drugs. In addition, DCPP has been used in the synthesis of various organic compounds, including dyes, pigments, and catalysts.

Mechanism Of Action

The mechanism of action of DCPP is not fully understood. However, it is believed that DCPP binds to specific proteins in the cell membrane, which leads to the inhibition of certain cellular processes. It is also believed that DCPP may interact with enzymes involved in the biosynthesis of certain proteins, resulting in the inhibition of their activity.

Biochemical And Physiological Effects

DCPP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses, and to have anti-inflammatory and anti-bacterial properties. In addition, DCPP has been found to have anti-tumor activities, and to inhibit the growth of certain cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using DCPP in laboratory experiments include its low cost, ease of synthesis, and versatility in applications. Its low cost makes it an attractive option for researchers who are working with limited budgets. Furthermore, its ease of synthesis makes it a viable option for researchers who are looking to quickly and easily synthesize compounds for their experiments. However, there are some limitations to using DCPP in laboratory experiments, such as its instability in the presence of light and heat, and its potential to form toxic by-products.

Future Directions

For research on DCPP include further exploration of its anti-tumor activities, elucidation of its mechanism of action, and investigation of its potential for use in the development of new drugs and therapeutics. Additionally, further research could be conducted on the synthesis and optimization of DCPP for use in laboratory experiments. Finally, research could be conducted on the potential toxicity of DCPP, as well as its potential for use in the treatment of various diseases.

properties

IUPAC Name

2-(3,5-dicyclopropylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-7(12(15)16)14-11(9-4-5-9)6-10(13-14)8-2-3-8/h6-9H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOZYXVTYHZUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=CC(=N1)C2CC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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